![molecular formula C15H13Cl2N3O2S B2927029 2,4-二氯-5-甲基-N-(吡唑并[1,5-a]吡啶-3-基甲基)苯磺酰胺 CAS No. 1396803-11-4](/img/structure/B2927029.png)

2,4-二氯-5-甲基-N-(吡唑并[1,5-a]吡啶-3-基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

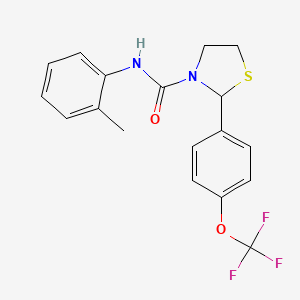

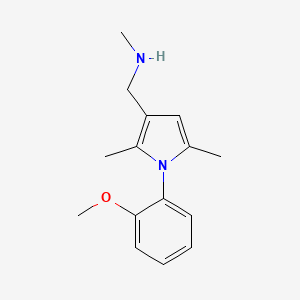

The compound “2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity. The pyrazolo[1,5-a]pyridine group is a type of nitrogen-containing heterocycle, which are often found in bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (benzene and pyrazolo[1,5-a]pyridine), as well as several functional groups including the sulfonamide and the two chlorine atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorine atoms might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could potentially engage in hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .科学研究应用

Cancer Research: CDK2 Inhibition

This compound is part of a class of small molecules that have been designed to target CDK2 (cyclin-dependent kinase 2) , which is a crucial protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment as they can selectively target tumor cells. The pyrazolo[1,5-a]pyrimidine scaffold, to which our compound belongs, has shown significant inhibitory effects on CDK2, with IC50 values demonstrating potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

Fluorescence Imaging

Derivatives of pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They can serve as fluorescent molecules for studying the dynamics of intracellular processes and as chemosensors. The electron-donating groups on the fused ring of these compounds improve both absorption and emission behaviors, making them suitable for designing solid-state emitters .

Biological Sensing

The structural framework of pyrazolo[1,5-a]pyrimidines allows for the incorporation of heteroatoms like nitrogen, which can act as chelating agents for ions . This makes them potentially useful for developing sensors that can detect the presence of specific ions or molecules within biological systems.

Material Science

Due to their favorable optical properties, compounds with the pyrazolo[1,5-a]pyrimidine core can be used in the development of organic materials, such as organic light-emitting diodes (OLEDs) . Their ability to emit light upon electrical excitation can be harnessed for creating more efficient and environmentally friendly display technologies.

Drug Development: Anti-inflammatory and Analgesic Activities

Indole derivatives, which share structural similarities with our compound, have shown anti-inflammatory and analgesic activities . This suggests that 2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide could be explored for its potential to act as a therapeutic agent in treating inflammation and pain.

Antimicrobial Potential

Imidazole-containing compounds, which are structurally related to our compound of interest, have demonstrated good antimicrobial potential . This indicates that our compound could be investigated for its efficacy against various microbial pathogens, contributing to the field of antimicrobial drug discovery.

Molecular Modeling Investigations

The compound’s structure allows for computational studies to predict its interaction with various biological targets. Molecular modeling can provide insights into the binding affinities and modes of action, which is valuable for rational drug design .

Apoptosis Induction

Compounds from the pyrazolo[1,5-a]pyrimidine family have been shown to induce apoptosis in certain cell lines . This property can be utilized in cancer research to develop compounds that can trigger programmed cell death in cancer cells, offering a potential pathway for therapeutic intervention.

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to an alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .

Pharmacokinetics

The compound’s pharmacokinetic properties have been predicted using in silico ADMET studies . These studies have shown suitable pharmacokinetic properties, which have helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

安全和危害

未来方向

属性

IUPAC Name |

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h2-8,19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADJIYLLSJYUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)

![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)